Grandisine C

Description

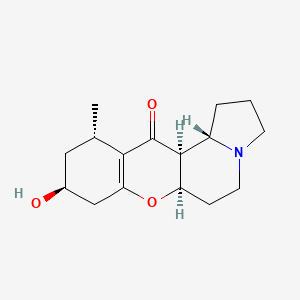

Structure

3D Structure

Properties

Molecular Formula |

C16H23NO3 |

|---|---|

Molecular Weight |

277.36 g/mol |

IUPAC Name |

(6aR,9S,11S,12aS,12bS)-9-hydroxy-11-methyl-1,2,3,5,6,6a,8,9,10,11,12a,12b-dodecahydrochromeno[2,3-g]indolizin-12-one |

InChI |

InChI=1S/C16H23NO3/c1-9-7-10(18)8-13-14(9)16(19)15-11-3-2-5-17(11)6-4-12(15)20-13/h9-12,15,18H,2-8H2,1H3/t9-,10-,11-,12+,15-/m0/s1 |

InChI Key |

WNDBXOYUMYCREE-NAYUARGSSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H](CC2=C1C(=O)[C@H]3[C@@H]4CCCN4CC[C@H]3O2)O |

Canonical SMILES |

CC1CC(CC2=C1C(=O)C3C4CCCN4CCC3O2)O |

Origin of Product |

United States |

Isolation, Characterization, and Structural Elucidation of Grandisine C

Botanical Sourcing and Specialized Extraction Procedures

The primary source for Grandisine C has been identified as the leaves of Elaeocarpus grandis, a species native to Australia and other tropical and temperate regions. The extraction process is tailored to efficiently recover alkaloid compounds from the plant matrix.

Elaeocarpus grandis has been extensively studied for its alkaloid content. Research has specifically focused on the leaves of this species as a rich source for indolizidine alkaloids, including Grandisine C ebi.ac.uknih.govacs.orgacs.org. Initial extraction typically involves maceration or percolation of the dried plant material. For instance, studies have utilized a methanolic extraction of E. grandis leaves ingentaconnect.com. More specific methods reported for isolating indolizidine alkaloids from E. grandis include extraction with an ammonia (B1221849) solution followed by dichloromethane (B109758) (DCM) acs.org. This approach aids in liberating and solubilizing the basic alkaloid compounds.

Optimizing extraction methodologies is crucial for maximizing the yield and purity of target alkaloids like Grandisine C. Factors such as solvent choice, extraction time, temperature, and the use of additives like ammonia (to ensure alkaloids remain in their free base form) are critical. While specific optimization studies for Grandisine C extraction were not detailed in the provided snippets, general practices for alkaloid extraction often involve sequential solvent partitioning to separate alkaloids from other plant metabolites like lipids, sugars, and phenolics scirp.org. The use of non-polar solvents like hexane (B92381) may initially remove less polar compounds, followed by more polar solvents to extract the alkaloids.

Advanced Chromatographic Purification of Grandisine C

Following initial extraction, crude plant extracts contain a complex mixture of compounds. Advanced chromatographic techniques are essential for isolating Grandisine C to a high degree of purity.

High-Performance Liquid Chromatography (HPLC), particularly preparative HPLC, is a cornerstone in the purification of natural products. For Grandisine C, repeated preparative C18 HPLC has been employed to achieve the necessary purity for structural analysis acs.org. This technique separates compounds based on their differential partitioning between a stationary phase (commonly C18 silica) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water, often with additives). The specific mobile phase composition and gradient are optimized to resolve Grandisine C from closely related alkaloids and other impurities.

Solid-Phase Extraction (SPE) serves as an effective sample preparation and purification technique, often used as a preliminary step before HPLC or as a standalone purification method for specific compound classes. C18-bonded silica (B1680970) (C18 Sep-Pak cartridges) is a common sorbent for SPE, suitable for retaining and fractionating alkaloids based on their polarity and chemical properties atlantis-press.comatlantis-press.comresearchgate.netmdpi.comnih.govphenomenex.com. SPE protocols can be designed to selectively retain alkaloids while allowing other matrix components to pass through, or vice versa, thereby simplifying the mixture and enriching the target compounds for subsequent analysis.

Comprehensive Spectroscopic Analysis for Structural Determination

The definitive structural elucidation of Grandisine C relies on a suite of spectroscopic techniques, which provide detailed information about its molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are indispensable for determining the structure of complex natural products like Grandisine C.

¹H NMR Spectroscopy : Provides information about the number, type, and connectivity of hydrogen atoms in the molecule. Chemical shifts, splitting patterns (multiplicity), and integration values are analyzed acs.orgingentaconnect.comresearchgate.net.

¹³C NMR Spectroscopy : Identifies the different carbon environments within the molecule. Chemical shifts are indicative of the functional groups and hybridization states of carbon atoms acs.orgingentaconnect.comresearchgate.netresearchgate.net.

2D NMR Techniques : Correlated spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) NMR experiments are crucial for establishing the carbon-hydrogen and carbon-carbon connectivity, thereby mapping out the entire molecular skeleton. These techniques were instrumental in determining the structures of Grandisines C-G ebi.ac.uknih.govacs.orgacs.org. Grandisine C (4) was identified as isomeric with rudrakine (1) ebi.ac.ukacs.org. The absolute configuration of Grandisine C was inferred to be similar to that of (-)-isoelaeocarpiline, suggesting a 7R, 8S, 9S, 14S, 16S configuration acs.org.

Mass Spectrometry (MS) : Techniques such as High-Resolution Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (HRFT-ICR-MS) or Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the precise molecular weight and elemental composition of Grandisine C ingentaconnect.comatlantis-press.com. This data, combined with NMR, helps confirm the proposed structure.

These spectroscopic analyses collectively provide the detailed data necessary to confirm the presence and structure of Grandisine C as an indolizidine alkaloid.

Biosynthetic Pathways and Precursor Studies of Grandisine C

Postulated Biogenetic Routes to the Indolizidine Skeletal Framework

The core structure of Grandisine C is the indolizidine skeleton, a bicyclic nitrogen-containing ring system. The biogenetic origin of this framework in Elaeocarpus alkaloids is widely proposed to involve a condensation reaction between a polyketide-derived chain and an amino acid. neu.edu.tr For C16 indolizidine alkaloids such as Grandisine C, the most likely precursors are L-lysine and a C8 polyketide chain derived from four acetate (B1210297) units.

The postulated pathway commences with the metabolic modification of L-lysine. This process is thought to involve several key steps:

Decarboxylation of L-lysine: The initial step is the removal of the carboxyl group from L-lysine to form cadaverine. pnas.org

Oxidative Deamination: Cadaverine then undergoes oxidative deamination of one of the primary amino groups to yield an amino aldehyde.

Cyclization: This intermediate spontaneously cyclizes through the formation of a Schiff base (imine) to produce the five-membered ring intermediate, Δ¹-piperideine. pnas.org

Concurrently, a separate pathway assembles the polyketide component. This involves the sequential condensation of four acetyl-CoA molecules, facilitated by a polyketide synthase (PKS) enzyme system, to generate a C8 polyketo-acyl chain.

The crucial step in forming the indolizidine skeleton is the proposed Mannich-type condensation between the cyclic imine (Δ¹-piperideine) and the C8 polyketide chain. This reaction connects the two precursor molecules and sets the stage for subsequent cyclization and reduction steps that ultimately form the characteristic bicyclic indolizidine core of the Grandisine C family of compounds.

Table 1: Postulated Precursors for the Grandisine C Indolizidine Skeleton

| Precursor Molecule | Biosynthetic Origin | Role in Grandisine C Skeleton |

|---|---|---|

| L-Lysine | Amino Acid Metabolism | Forms the piperidine (B6355638) ring of the indolizidine core |

| Acetyl-CoA (x4) | Fatty Acid / Polyketide Metabolism | Forms the C8 side chain that condenses with the lysine-derived ring |

Enzymatic Transformations in Grandisine C Biosynthesis

While specific enzymes for the Grandisine C pathway have not been isolated and characterized, the postulated biogenetic route implies the involvement of several key enzyme families, based on analogous transformations in other well-studied alkaloid biosynthetic pathways. pnas.orgnih.govresearchgate.net

L-Lysine Decarboxylase (LDC): This pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme is hypothesized to catalyze the first committed step: the decarboxylation of L-lysine to cadaverine. nih.gov

Copper Amine Oxidase (CAO): CAOs are known to catalyze the oxidative deamination of primary amines, such as cadaverine, to form the corresponding aldehyde, which is essential for the formation of the cyclic imine intermediate. pnas.org

Polyketide Synthase (PKS): A Type I or Type III PKS is presumed to be responsible for the assembly of the C8 polyketide chain from acetyl-CoA units. In similar alkaloid pathways, specialized PKS enzymes catalyze the condensation of malonyl-CoA units to form the polyketide chain that will ultimately react with the amine-derived component. researchgate.netpnas.org

Oxidoreductases and Cyclases: Following the initial condensation, a series of late-stage tailoring enzymes are required to achieve the final structure of Grandisine C. These would include reductases to reduce ketone and imine functionalities and cyclases to facilitate the formation of the second ring of the indolizidine core. The specific stereochemistry of Grandisine C would be determined by the high specificity of these enzymes.

Table 2: Hypothetical Enzymes in the Biosynthesis of Grandisine C

| Enzyme Class | Putative Substrate | Putative Product | Hypothesized Function in Pathway |

|---|---|---|---|

| L-Lysine Decarboxylase (LDC) | L-Lysine | Cadaverine | Formation of the primary amine precursor |

| Copper Amine Oxidase (CAO) | Cadaverine | 5-aminopentanal | Oxidative deamination leading to cyclization |

| Polyketide Synthase (PKS) | Acetyl-CoA, Malonyl-CoA | C8 polyketo-acyl chain | Assembly of the polyketide precursor |

| Reductases/Cyclases | Condensation Product | Indolizidine core | Ring closure and stereochemical control |

Investigation of Precursor Incorporation into the Grandisine C Structure

Definitive confirmation of a postulated biosynthetic pathway relies on empirical evidence from precursor feeding studies using isotopically labeled compounds. nih.govnih.gov To date, there are no published studies detailing such investigations specifically for Grandisine C. However, the principles of this methodology allow for a clear prediction of the expected outcomes based on the proposed biogenetic route.

A hypothetical experiment to probe the biosynthesis of Grandisine C would involve administering isotopically labeled precursors, such as [¹³C]-labeled acetate and [¹⁵N]-labeled lysine, to Elaeocarpus grandis plants or cell cultures. Following a period of metabolism, Grandisine C would be isolated, and its structure analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotope incorporation.

Based on the postulated pathway, the following outcomes would be expected:

Feeding with [1-¹³C]-acetate or [2-¹³C]-acetate would result in a specific alternating labeling pattern along the C8-derived portion of the Grandisine C molecule.

Feeding with L-[¹⁵N₂]-lysine would lead to the incorporation of one ¹⁵N atom into the nitrogen of the indolizidine ring.

These experiments remain a crucial future step in validating the proposed biosynthetic origins of this complex natural product.

Table 3: Predicted Outcomes of a Hypothetical Isotopic Labeling Study for Grandisine C

| Labeled Precursor Fed | Analytical Method | Expected Observation | Inference |

|---|---|---|---|

| [¹³C]-Sodium Acetate | ¹³C-NMR, MS | Incorporation of ¹³C at specific, alternating carbons in the side-chain portion of the molecule. | Confirms the polyketide origin of the C8 unit. |

| L-[¹⁵N]-Lysine | ¹⁵N-NMR, MS | Incorporation of a single ¹⁵N atom at the nitrogen position of the indolizidine ring. | Confirms L-lysine as the nitrogen-donating precursor. |

Synthetic Methodologies and Chemical Transformations of Grandisine C and Analogues

Total Synthesis Approaches to Indolizidine Alkaloids Related to Grandisine C

While a total synthesis of Grandisine C has not been explicitly reported, the successful synthesis of its isomers, Grandisine B and D, provides a blueprint for accessing this class of molecules. These syntheses employ sophisticated strategies for the stereocontrolled construction of the characteristic indolizidine core.

Strategies for Stereoselective and Diastereoselective Indolizidine Ring Construction

The asymmetric synthesis of the indolizidine nucleus is a critical challenge in the total synthesis of grandisine alkaloids. A prominent strategy involves the use of chiral precursors to establish the desired stereochemistry. L-proline, a readily available chiral starting material, has been effectively utilized in the synthesis of enantiopure indolizidine building blocks through an efficient alkyne-acetal cyclization procedure. This method has been successfully applied to the synthesis of Grandisine B and D, demonstrating its utility in constructing the core bicyclic system with high stereocontrol.

Another powerful approach is the Brønsted acid-mediated Morita-Baylis-Hillman (MBH) ring-closure reaction. This reaction has been a key step in the total synthesis of Grandisine D, enabling the construction of the aza-fused bicyclic system. The stereoselectivity of this transformation is crucial for establishing the correct relative stereochemistry of the indolizidine core. Furthermore, a highly stereoselective aldol condensation has been employed to introduce additional stereocenters with precision, showcasing the importance of controlled bond formation in achieving the final target.

Biomimetic Synthetic Routes Utilizing Precursors

Nature's synthetic pathways often provide inspiration for elegant and efficient laboratory syntheses. In the context of the grandisine alkaloids, a biomimetic approach is particularly insightful. It has been proposed that Grandisine D serves as a key biogenetic precursor to other members of the family, including Grandisine B. This hypothesis is supported by laboratory evidence where the treatment of Grandisine D with ammonia (B1221849) leads to the formation of Grandisine B through a proposed intermolecular 1,4-addition of ammonia followed by an intramolecular imine formation. This biomimetic transformation not only provides a concise route to Grandisine B but also lends credence to the proposed biosynthetic relationships within the Elaeocarpus alkaloids.

Chemical Derivatization and Preparation of Grandisine C Analogues for Research

The synthesis of analogues of natural products is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships (SAR) and the optimization of biological activity. While specific derivatization of Grandisine C is not extensively documented, general principles of chemical modification of indolizidine alkaloids can be applied.

The functional groups present in the Grandisine C scaffold, such as hydroxyl and amino moieties, offer handles for chemical modification. For instance, esterification or etherification of hydroxyl groups can be employed to modulate lipophilicity and pharmacokinetic properties. The secondary amine in the indolizidine core can be acylated or alkylated to introduce a variety of substituents, potentially influencing receptor binding or other biological interactions. The synthesis of a library of such analogues would be invaluable for elucidating the pharmacophore of Grandisine C and identifying derivatives with enhanced or novel biological profiles.

| Modification Site | Potential Reaction | Purpose of Derivatization |

| Hydroxyl Group | Esterification, Etherification | Modulate lipophilicity, improve metabolic stability |

| Secondary Amine | Acylation, Alkylation, Reductive Amination | Explore SAR, introduce new functional groups |

| Carbonyl Group | Reduction, Grignard Addition | Alter stereochemistry, introduce new substituents |

Novel Synthetic Route Development for the Grandisine Scaffold

The development of novel and efficient synthetic routes to complex molecular scaffolds is a continuous endeavor in organic chemistry. For the Grandisine scaffold, new methodologies that offer improved step-economy, convergency, and stereocontrol are highly desirable.

Recent advances in catalysis and reaction methodology open up new avenues for the construction of the indolizidine core. For example, transition metal-catalyzed C-H activation and functionalization could provide more direct and efficient ways to assemble the bicyclic system. The development of novel cascade reactions, where multiple bonds are formed in a single operation, could significantly shorten synthetic sequences. Furthermore, the application of flow chemistry could enable the scalable and safe synthesis of key intermediates and final products. The exploration of these modern synthetic methods holds the potential to deliver more practical and versatile routes to Grandisine C and its analogues, facilitating further biological investigation.

Molecular Mechanism of Action and Biological Research of Grandisine C

Receptor Binding Affinity Profiling

The primary area of research for Grandisine C has been its interaction with opioid receptors, which are a critical family of G protein-coupled receptors involved in pain modulation and other neurological processes.

Research has established that Grandisine C exhibits a measurable binding affinity for the human delta-opioid receptor (δ-opioid receptor). In a foundational study on several alkaloids isolated from Elaeocarpus grandis, Grandisine C was evaluated for its ability to displace a radioligand from the human delta-opioid receptor. The study determined its half-maximal inhibitory concentration (IC50), providing a quantitative measure of its binding affinity.

The IC50 value for Grandisine C was found to be 14.6 µM researchgate.net. This finding positions Grandisine C as a compound with moderate affinity for the delta-opioid receptor. For context, the same study evaluated related alkaloids, revealing a range of affinities within this chemical family, as detailed in the table below.

| Compound | IC50 (µM) at Human δ-Opioid Receptor |

| Grandisine C | 14.6 |

| Grandisine D | 1.65 |

| Grandisine F | 1.55 |

| Grandisine G | 75.4 |

| (-)-isoelaeocarpiline | 9.9 |

This table presents the half-maximal inhibitory concentration (IC50) values indicating the binding affinity of Grandisine C and related compounds to the human delta-opioid receptor.

Enzyme Inhibition Investigations

Beyond receptor binding, another potential mechanism of action for natural compounds is the inhibition of key enzymes involved in pathological processes.

A comprehensive review of published scientific literature reveals no direct evidence or detailed research findings demonstrating that Grandisine C acts as an inhibitor of D-alanine ligase in bacterial pathogens. While some studies have investigated extracts from the Elaeocarpus genus for their antibacterial properties and have performed computational screenings that included Grandisine C among many compounds, these have not resulted in concrete data confirming its inhibitory activity against this specific enzyme researchgate.netresearchgate.net. Therefore, there are no established findings on Grandisine C's efficacy or mechanism as a D-alanine ligase inhibitor.

Consistent with the lack of experimental data for enzyme inhibition, there are no specific computational molecular docking simulations available in the literature that detail the interaction between Grandisine C and the active site of D-alanine ligase.

Investigation of Downstream Molecular and Cellular Effects

The binding of a ligand to a receptor, such as the delta-opioid receptor, typically initiates a cascade of downstream signaling events within the cell. However, specific studies detailing the molecular and cellular consequences of Grandisine C binding to the delta-opioid receptor have not been reported. Research into its effects on intracellular signaling pathways, second messenger systems (like cAMP), protein phosphorylation cascades, gene expression, or other cellular responses remains an uninvestigated area.

Structure Activity Relationship Sar Studies of Grandisine C and Its Congeners

Advanced Research Directions and Methodological Innovations for Grandisine C

Application of Advanced Spectroscopic Techniques for Fine Structural Details

The structural characterization of Grandisine C and its related analogues, such as Grandisines D-G, has been significantly advanced through the application of comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, alongside Mass Spectrometry (MS) innovareacademics.inacs.orgrjpn.orgebi.ac.uknih.govjohronline.com. These techniques were instrumental in establishing the connectivity and relative stereochemistry of these complex indolizidine alkaloids.

Future research can further refine structural insights by employing advanced spectroscopic methods. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling precise determination of elemental composition and aiding in the identification of trace impurities or degradation products. Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Nuclear Overhauser Effect (NOE) experiments, can offer more definitive assignments of spatial proximity between atoms, crucial for resolving complex stereochemical ambiguities, particularly for stereocenters that may not have been fully assigned in initial studies innovareacademics.inwhiterose.ac.uk. Furthermore, techniques like Circular Dichroism (CD) spectroscopy, coupled with theoretical calculations (e.g., Time-Dependent Density-Functional Theory - TD-DFT), have been used for other Elaeocarpus alkaloids to determine absolute configurations researchgate.netresearchgate.net, and could be applied to Grandisine C if its absolute stereochemistry requires definitive confirmation.

Computational Chemistry and In Silico Approaches for Structure-Function Prediction

Computational chemistry and in silico methodologies offer powerful tools for predicting the structure-function relationships of Grandisine C. Molecular docking studies have already been utilized to investigate the anti-inflammatory potential of Elaeocarpus sphaericus compounds, including Grandisine C, by simulating their interaction with cyclooxygenase-2 (COX-2) tjnpr.org. These studies revealed that Grandisine C, among other compounds, exhibited high predicted anti-inflammatory activity, suggesting it can effectively bind to the COX-2 enzyme's active site tjnpr.org.

Further in silico exploration can involve:

Molecular Dynamics Simulations: To understand the dynamic behavior of Grandisine C when bound to its biological targets, such as the human δ-opioid receptor, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models based on Grandisine C and its analogues can help predict the activity of novel, synthetically modified compounds, guiding the design of more potent or selective derivatives.

Pharmacophore Modeling: Identifying the essential three-dimensional structural features of Grandisine C responsible for its biological activity can facilitate virtual screening for compounds with similar pharmacophoric properties.

In Silico Mechanistic Studies: As demonstrated by docking studies against D-alanine ligase for antibacterial activity researchgate.net, computational approaches can elucidate the precise molecular mechanisms by which Grandisine C exerts its effects, aiding in the rational development of therapeutic strategies.

Exploration of Potential Synergistic Effects with Other Natural Products

Elaeocarpus species are known to produce a rich array of secondary metabolites, including various alkaloids, flavonoids, and phenolic compounds johronline.comresearchgate.netglobalresearchonline.netbiorxiv.orgresearchgate.net. Grandisine C co-exists within these complex natural matrices, raising the possibility of synergistic interactions. While direct studies on Grandisine C synergy are limited, the principle of natural product synergy suggests that combinations of compounds can exhibit enhanced or altered biological activities compared to individual components.

Future research could focus on:

Investigating Binary and Ternary Combinations: Testing Grandisine C in combination with other isolated compounds from Elaeocarpus extracts, or with known bioactive natural products from different sources, to identify synergistic effects against specific targets (e.g., opioid receptors, inflammatory pathways, or microbial pathogens).

Development of High-Throughput Screening Assays for Grandisine C and Analogues

The identification of Grandisines C, D, F, and G, along with (−)-isoelaeocarpiline, as having affinity for the human δ-opioid receptor innovareacademics.inacs.orgebi.ac.uknih.govresearchgate.netresearchgate.netwhiterose.ac.uk highlights the potential for developing high-throughput screening (HTS) assays. Such assays are critical for rapidly evaluating large libraries of compounds, including synthetic analogues of Grandisine C, for their binding affinity and functional activity at specific biological targets.

Methodological innovations in this area could include:

Receptor Binding Assays: Developing robust radioligand binding assays or fluorescence-based assays to quantify the affinity of Grandisine C and its derivatives for the δ-opioid receptor and other potential targets.

Cell-Based Functional Assays: Establishing cell-based assays that measure downstream signaling events triggered by receptor activation or inhibition, providing a more comprehensive understanding of the compound's pharmacological effects.

Combinatorial Synthesis and Screening: Synthesizing a library of Grandisine C analogues by modifying key structural features (e.g., functional groups, ring systems) and then screening these compounds using automated HTS platforms to identify lead candidates with improved potency, selectivity, or pharmacokinetic properties.

Table 1: Identified Grandisines and Related Alkaloids with δ-Opioid Receptor Affinity

| Compound Name | Source Species | Receptor Affinity (δ-opioid) | IC50 Value (μM) | Notes |

| Grandisine C (4) | Elaeocarpus grandis | Yes | 14.6 | Isomeric with rudrakine |

| Grandisine D (5) | Elaeocarpus grandis | Yes | 1.65 | Absolute configuration deduced |

| Grandisine E (6) | Elaeocarpus grandis | Not specified | - | Novel tetracyclic ring system |

| Grandisine F (7) | Elaeocarpus grandis | Yes | 1.55 | 14-amino analogue of Grandisine C |

| Grandisine G (8) | Elaeocarpus grandis | Yes | 75.4 | Piperidine (B6355638) attached to indolizidine |

| (−)-Isoelaeocarpiline (3) | Elaeocarpus grandis | Yes | 9.9 | Known indolizidine alkaloid |

| Rudrakine (1) | Elaeocarpus sphaericus | Not specified | - | Grandisine C is isomeric with Rudrakine |

Q & A

What are the optimal chromatographic techniques for isolating Grandisine C with high purity from complex plant extracts?

Basic Research Focus

To isolate Grandisine C, researchers should employ a combination of solvent extraction (e.g., methanol or ethanol for polar compounds) followed by fractionation using column chromatography. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns and gradient elution (e.g., water-acetonitrile) is critical for final purification . Purity validation requires tandem spectroscopic methods (e.g., NMR, HRMS) and comparison with published spectral data. Ensure experimental details, including solvent ratios and flow rates, are meticulously documented to enable replication .

How should researchers design in vitro assays to evaluate Grandisine C’s inhibitory effects on specific enzymatic targets?

Basic Research Focus

Assays should include dose-response curves (e.g., 0.1–100 μM), positive/negative controls, and kinetic measurements (e.g., IC₅₀ calculations). Use recombinant enzymes to minimize variability, and validate results with orthogonal methods (e.g., fluorescence-based vs. colorimetric assays). Statistical power analysis should determine sample size, and data must be normalized to account for solvent interference . Document all protocols in line with journal guidelines for methodological transparency .

What spectroscopic and crystallographic methods are essential for resolving structural ambiguities in Grandisine C derivatives?

Basic Research Focus

X-ray crystallography is definitive for absolute configuration determination, while 2D NMR (e.g., COSY, HSQC, HMBC) resolves relative stereochemistry. For unstable derivatives, time-resolved circular dichroism (CD) or computational modeling (DFT) may supplement experimental data. Report crystallographic parameters (e.g., R-factors) and NMR acquisition settings (e.g., solvent, temperature) to ensure reproducibility .

What experimental frameworks are recommended for elucidating Grandisine C’s mechanism of action in multi-target pharmacological systems?

Advanced Research Focus

Adopt a systems biology approach combining transcriptomics, proteomics, and pathway enrichment analysis. Use CRISPR-Cas9 knockouts or siRNA silencing to validate target engagement. Dose-dependent phenotypic assays (e.g., apoptosis, cell cycle arrest) should correlate with molecular targets. Employ the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses and avoid overinterpretation of high-throughput data .

How can meta-analytic approaches reconcile conflicting reports on Grandisine C’s cytotoxicity across cancer cell lines?

Advanced Research Focus

Conduct a systematic review following PRISMA guidelines: define inclusion/exclusion criteria (e.g., cell type, exposure duration), assess heterogeneity (I² statistic), and perform subgroup analysis. Use random-effects models to account for variability in experimental conditions (e.g., serum concentration, passage number). Critical appraisal tools (e.g., Cochrane Risk of Bias) should evaluate study quality .

What computational strategies effectively predict Grandisine C’s binding affinities while addressing discrepancies between in silico and in vitro results?

Advanced Research Focus

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics (MD) simulations (≥100 ns) to assess binding stability. Validate predictions using mutagenesis studies or isothermal titration calorimetry (ITC). Address discrepancies by calibrating force fields against experimental ΔG values and incorporating solvent effects explicitly .

What validation protocols ensure reproducibility in Grandisine C pharmacokinetic studies across different animal models?

Advanced Research Focus

Standardize dosing regimens (e.g., oral vs. intravenous), sampling intervals, and bioanalytical methods (e.g., LC-MS/MS). Use sex- and age-matched cohorts, and report housing conditions (e.g., diet, circadian rhythm). Pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) must be statistically compared across species using ANOVA with post-hoc tests .

How should structure-activity relationship (SAR) studies be structured to optimize Grandisine C’s therapeutic index while minimizing off-target effects?

Advanced Research Focus

Iteratively synthesize analogs with modifications at key pharmacophores (e.g., hydroxyl groups, ring systems). Prioritize compounds using in silico ADMET predictions and validate with in vitro toxicity screens (e.g., hERG inhibition, hepatocyte viability). Employ multiparametric optimization (MPO) scoring to balance potency, selectivity, and pharmacokinetic properties .

Methodological Notes

- Data Presentation : Tabulate raw data in appendices and highlight processed results (mean ± SD, n≥3) in figures .

- Literature Gaps : Use tools like Web of Science and PubMed with Boolean operators (e.g., "Grandisine C NOT derivative") to identify understudied areas .

- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and declare ethics committee approvals .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.